methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate
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Description
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is a chemical compound with the following structural formula: C16H17NO5S. It is a white to off-white crystalline powder. The compound contains a benzoate moiety, a piperidine ring, and a methoxybenzenesulfonyl group. Its molecular weight is approximately 331.37 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl chloride with methyl benzoate . The carbonyl chloride reacts with the methyl benzoate to form the desired product. Detailed synthetic pathways and optimization strategies are documented in the literature .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-27-15-7-9-16(10-8-15)29(25,26)17-11-13-22(14-12-17)20(23)18-5-3-4-6-19(18)21(24)28-2/h3-10,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPGKZBSQHVZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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